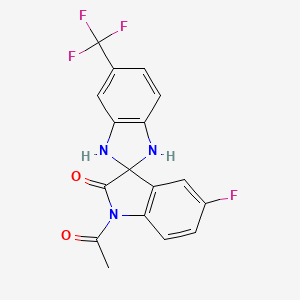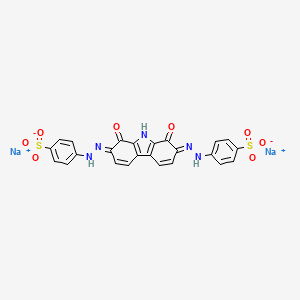
1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-hydroxyphenyl)-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-hydroxyphenyl)-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its intricate structure, which includes a pyrazole ring, an indole moiety, and various functional groups that contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-hydroxyphenyl)-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the indole moiety and other functional groups. Common reagents used in these reactions include hydrazines, aldehydes, and ketones. Reaction conditions often involve the use of solvents like ethanol or methanol and may require heating or refluxing to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-hydroxyphenyl)-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the specific reaction but often involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-hydroxyphenyl)-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting gene expression. The exact mechanism depends on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazole, 1-acetyl-3-(2-phenylhydrazono)-: Similar structure but lacks the indole moiety.
1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-hydroxyphenyl)-: Similar structure but lacks the indole moiety and additional functional groups.
Uniqueness
1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-hydroxyphenyl)-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- is unique due to its combination of a pyrazole ring, an indole moiety, and various functional groups
Propiedades
Número CAS |
133381-54-1 |
|---|---|
Fórmula molecular |
C32H26N4O2 |
Peso molecular |
498.6 g/mol |
Nombre IUPAC |
1-[3-(2-hydroxyphenyl)-5-[2-[(2-phenyl-1H-indol-3-yl)methylideneamino]phenyl]-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C32H26N4O2/c1-21(37)36-30(25-15-7-10-18-31(25)38)19-29(35-36)24-14-6-8-16-27(24)33-20-26-23-13-5-9-17-28(23)34-32(26)22-11-3-2-4-12-22/h2-18,20,30,34,38H,19H2,1H3 |
Clave InChI |
KBJJGCBZLPJDIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2N=CC3=C(NC4=CC=CC=C43)C5=CC=CC=C5)C6=CC=CC=C6O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N,N-diethylethanamine;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B12706325.png)
![[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B12706327.png)



